molecular formula C4H6F2N2O B13080802 4-Amino-3,3-difluoropyrrolidin-2-one

4-Amino-3,3-difluoropyrrolidin-2-one

Cat. No.: B13080802
M. Wt: 136.10 g/mol
InChI Key: FSWLHEVFIBQBEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Amino-3,3-difluoropyrrolidin-2-one is a fluorinated pyrrolidinone derivative that serves as a high-value synthetic intermediate and critical scaffold in medicinal chemistry, particularly in the development of therapeutics for type 2 diabetes. Its primary research value lies in its role as a key precursor and core structure for potent and selective dipeptidyl peptidase IV (DPP-4) inhibitors . The 3,3-difluoropyrrolidine motif is a recognized pharmacophore that enhances the metabolic stability and binding affinity of drug candidates targeting DPP-4, an enzyme responsible for the inactivation of incretin hormones like GLP-1 . By inhibiting DPP-4, compounds derived from this scaffold help to increase active incretin levels, thereby stimulating glucose-dependent insulin secretion and improving glycemic control . This mechanism is a well-established therapeutic pathway for managing type 2 diabetes. The structure combines a conformationally constrained difluoropyrrolidine ring with a reactive 2-one and amino group, making it a versatile building block for further functionalization and structure-activity relationship (SAR) studies . Researchers utilize this compound to explore new chemical space in drug discovery, aiming to develop novel inhibitors with improved pharmacokinetic profiles and reduced off-target effects . This product is intended For Research Use Only and is not for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C4H6F2N2O

Molecular Weight

136.10 g/mol

IUPAC Name

4-amino-3,3-difluoropyrrolidin-2-one

InChI

InChI=1S/C4H6F2N2O/c5-4(6)2(7)1-8-3(4)9/h2H,1,7H2,(H,8,9)

InChI Key

FSWLHEVFIBQBEV-UHFFFAOYSA-N

Canonical SMILES

C1C(C(C(=O)N1)(F)F)N

Origin of Product

United States

Chemical Reactivity and Transformation Pathways of 4 Amino 3,3 Difluoropyrrolidin 2 One

Reactions Involving the 4-Amino Group of the Pyrrolidinone

The primary amino group at the C4 position is a key site for functionalization. However, its nucleophilicity is significantly modulated by the strong electron-withdrawing inductive effect of the adjacent geminal difluoro group. This deactivation means that reactions typically requiring mild conditions for simple alkylamines may necessitate more forcing conditions or stronger reagents to achieve comparable conversions. researchgate.netstudymind.co.uk

Acylation, Alkylation, and Arylation Reactions

Acylation: The 4-amino group is expected to react with acylating agents such as acyl chlorides and acid anhydrides to form the corresponding N-acyl derivatives. libretexts.orgchemrevise.org These reactions are fundamental in synthetic chemistry for installing amide functionalities. Given the reduced nucleophilicity of the amine, the use of a non-nucleophilic base (e.g., triethylamine (B128534) or pyridine) is typically required to scavenge the acid byproduct (e.g., HCl) and drive the reaction to completion. mnstate.edu

Alkylation: Direct alkylation with alkyl halides is a potential pathway for synthesizing N-alkylated and N,N-dialkylated derivatives. However, this reaction is often difficult to control, with a propensity for over-alkylation leading to mixtures of secondary, tertiary, and even quaternary ammonium (B1175870) salts. mnstate.edumsu.edu The reduced reactivity of the starting amine in 4-Amino-3,3-difluoropyrrolidin-2-one might slightly mitigate, but not eliminate, this issue. Alternative methods, such as reductive amination with aldehydes or ketones, could offer a more controlled route to N-mono-alkylation.

Arylation: N-Arylation can be achieved through nucleophilic aromatic substitution with highly activated aryl halides or, more commonly, through transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. These methods allow for the formation of a C-N bond between the amino group and an aryl or heteroaryl ring system.

Table 1: Representative Reactions of the 4-Amino Group
Reaction TypeReagentTypical ConditionsExpected Product
AcylationAcetyl Chloride (CH₃COCl)Pyridine or Et₃N, CH₂Cl₂, 0 °C to RTN-(3,3-difluoro-5-oxopyrrolidin-4-yl)acetamide
AlkylationMethyl Iodide (CH₃I)K₂CO₃, Acetonitrile, RefluxMixture of N-methyl and N,N-dimethyl derivatives
Arylation (Buchwald-Hartwig)Aryl Bromide, Pd Catalyst, LigandNaOt-Bu, Toluene, Heat4-(Arylamino)-3,3-difluoropyrrolidin-2-one
SulfonylationToluenesulfonyl Chloride (TsCl)Pyridine, CH₂Cl₂, 0 °C to RTN-(3,3-difluoro-5-oxopyrrolidin-4-yl)-4-methylbenzenesulfonamide

Formation of Amides, Ureas, and Carbamates

Amides: Beyond acylation with simple acyl halides, amide bonds can be formed via coupling reactions with carboxylic acids. These reactions typically require activating agents, such as carbodiimides (e.g., DCC, EDC), which convert the carboxylic acid into a more reactive intermediate that is susceptible to nucleophilic attack by the amine.

Ureas: Urea derivatives are readily synthesized from the 4-amino group. A common method involves reaction with an isocyanate, which provides unsymmetrical ureas in a direct and often high-yielding manner. organic-chemistry.org Alternatively, symmetrical ureas can be formed using phosgene (B1210022) or its safer equivalents (e.g., triphosgene, carbonyldiimidazole). It is also possible to synthesize ureas from carbamates or by reacting the amine with carbon monoxide and an oxidant in the presence of a suitable catalyst. google.comgoogle.com

Carbamates: Carbamates, which are valuable as protecting groups and in medicinal chemistry, can be prepared by reacting the amine with a chloroformate, such as ethyl chloroformate or benzyl (B1604629) chloroformate, in the presence of a base. wikipedia.orgnih.gov Another route involves the reaction with a mixed carbonate, like di-tert-butyl dicarbonate (B1257347) (Boc₂O), to install the common Boc protecting group. acs.org

Table 2: Synthesis of Amide, Urea, and Carbamate Derivatives
DerivativeReagent(s)Typical ConditionsFunctional Group Formed
AmideR-COOH + EDC/HOBtDMF or CH₂Cl₂, RT-NH-CO-R
UreaPhenyl Isocyanate (PhNCO)THF or CH₂Cl₂, RT-NH-CO-NH-Ph
CarbamateBenzyl Chloroformate (CbzCl)Aq. Na₂CO₃ or Et₃N, 0 °C to RT-NH-CO-O-Bn
Carbamate (Boc)Di-tert-butyl dicarbonate (Boc₂O)Et₃N, CH₂Cl₂ or THF, RT-NH-CO-O-tBu

Reactivity of the Pyrrolidinone Carbonyl Moiety

The carbonyl group of the pyrrolidinone ring is part of a cyclic amide, or lactam. wikipedia.org Amides are generally less electrophilic than ketones or aldehydes because the lone pair of electrons on the adjacent nitrogen atom is delocalized into the carbonyl π-system. However, the powerful inductive effect of the C3-geminal difluoro group significantly withdraws electron density, enhancing the electrophilicity of the carbonyl carbon. ucm.esnih.govrsc.org This makes it more susceptible to nucleophilic attack compared to non-fluorinated γ-lactams. libretexts.orglibretexts.org

Nucleophilic Additions and Substitutions

The activated lactam carbonyl can undergo addition with strong nucleophiles. For instance, reduction with powerful hydride reagents like lithium aluminum hydride (LiAlH₄) is expected to reduce the amide to an amine, yielding the corresponding 4-amino-3,3-difluoropyrrolidine. This transformation involves the complete removal of the carbonyl oxygen.

Attack by organometallic reagents, such as Grignard or organolithium reagents, on a lactam carbonyl is more complex. While attack is feasible due to the enhanced electrophilicity, the initial tetrahedral intermediate can be unstable. Depending on the conditions and substrate, this can lead to ring-opening or the formation of a stable hemiaminal if the reaction can be controlled. msu.edu

Ring-Opening and Ring-Expansion Reactions (if applicable)

Ring-Opening: Lactams can be hydrolyzed to the corresponding amino acids under either acidic or basic conditions, although these reactions often require heating. researchgate.net For this compound, acidic hydrolysis would protonate the carbonyl oxygen, further activating it for nucleophilic attack by water. Basic hydrolysis would involve the direct attack of a hydroxide (B78521) ion on the carbonyl carbon. Both pathways would ultimately lead to the ring-opened product, 4,5-diamino-3,3-difluoropentanoic acid, after workup.

Ring-Expansion: Ring-expansion reactions are not commonly observed for simple pyrrolidinone systems under typical conditions and are not considered a major transformation pathway for this compound.

Chemical Transformations Influenced by Geminal Difluorination

Electronic Influence:

Deactivation of the Amino Group: As detailed in section 3.1, the potent electron-withdrawing nature of the two fluorine atoms significantly reduces the electron density on the C4-amino group. researchgate.net This lowers its basicity (pKa) and nucleophilicity, making it less reactive towards electrophiles than non-fluorinated analogues. studymind.co.uk

Activation of the Carbonyl Group: Conversely, the same inductive effect pulls electron density away from the C2-carbonyl carbon, increasing its partial positive charge (δ+) and making it a harder electrophile. nih.govrsc.org This enhances its susceptibility to attack by nucleophiles. libretexts.org

Increased Acidity of Adjacent Protons: The electron-withdrawing effect can also increase the acidity of the C-H proton at the C4 position. In the presence of a strong base, this could potentially facilitate elimination or epimerization reactions, although such reactivity would compete with reactions at the N-H and carbonyl sites.

Steric and Conformational Influence: The CF₂ group is sterically larger than a CH₂ group. This can influence the preferred conformation of the five-membered ring and may direct the approach of reagents to either face of the ring, potentially leading to diastereoselectivity in certain reactions. The substitution of CH₂ with CF₂ is a known strategy in medicinal chemistry to mitigate metabolic oxidation and to fine-tune physicochemical properties. nih.gov The presence of fluorine can also introduce unique stereoelectronic effects, such as the gauche effect, which can stabilize specific conformations of the pyrrolidine (B122466) ring.

Effects of Fluorine on Acidity and Basicity of Adjacent Functional Groups

The high electronegativity of fluorine atoms exerts a strong electron-withdrawing inductive effect (-I effect), which modulates the acidity and basicity of nearby functional groups. In this compound, this effect is particularly pronounced on the C4-amino group and the lactam nitrogen.

The electron-withdrawing nature of the two fluorine atoms decreases the electron density on the nitrogen atom of the amino group. This reduction in electron density leads to a decrease in the basicity of the amino group compared to its non-fluorinated counterpart. A lower basicity implies that the lone pair of electrons on the nitrogen is less available to accept a proton. This phenomenon of attenuated basicity in fluorinated amines has been noted in similar structures, such as 3,3-difluoropiperidine (B1349930) analogues. nih.gov

Conversely, the acidity of the N-H protons of the amino group is expected to increase. The fluorine atoms stabilize the conjugate base formed upon deprotonation, making the parent amine a stronger acid. Similarly, the acidity of the proton on the lactam nitrogen is also enhanced due to the inductive effect of the gem-difluoro group. The replacement of C-H bonds with C-F bonds generally results in an increase in the acidity of a conjugate acid. nih.gov

Below is an interactive data table summarizing the expected effects of the gem-difluoro group on the acidity and basicity of the functional groups in this compound.

Functional GroupPropertyEffect of Gem-Difluoro GroupRationale
C4-Amino GroupBasicityDecreasedStrong electron-withdrawing inductive effect of fluorine atoms reduces electron density on the nitrogen.
C4-Amino GroupAcidity of N-HIncreasedFluorine atoms stabilize the resulting conjugate base (amide anion).
Lactam NitrogenBasicityDecreasedInductive electron withdrawal by the gem-difluoro group reduces the availability of the nitrogen lone pair.
Lactam NitrogenAcidity of N-HIncreasedStabilization of the conjugate base through the -I effect of the fluorine atoms.

Stability and Reactivity Modulation by Fluorine Atoms

The introduction of a gem-difluoromethylene moiety has been reported to improve the biological activities of β- and γ-lactams. beilstein-journals.org This is often attributed to the altered electronic properties and conformational preferences induced by fluorine. The gem-difluoro group can act as a bioisostere for a carbonyl group, which can influence binding interactions with biological targets. nih.govacs.org

From a chemical reactivity perspective, the electron-withdrawing nature of the fluorine atoms can influence the electrophilicity and nucleophilicity of different positions in the molecule. The carbonyl carbon of the lactam is expected to be more electrophilic due to the inductive effect of the adjacent difluoromethylene group. This could enhance its susceptibility to nucleophilic attack.

Furthermore, the presence of fluorine can influence the conformational preferences of the five-membered ring. This conformational control can, in turn, affect the molecule's reactivity and its ability to interact with other molecules. Fluorine's ability to control the conformations of individual amino acid side chains, particularly in proline analogues, has been well-documented. mdpi.com

Advanced Structural Elucidation and Spectroscopic Characterization of 4 Amino 3,3 Difluoropyrrolidin 2 One Derivatives

X-ray Crystallography for Absolute and Relative Stereochemistry Determination

Single-crystal X-ray diffraction is an unparalleled technique for the unambiguous determination of the three-dimensional structure of molecules in the solid state. researchgate.net It provides precise atomic coordinates, from which bond lengths, bond angles, and torsional angles can be calculated, thereby establishing both the absolute and relative stereochemistry of chiral centers within 4-Amino-3,3-difluoropyrrolidin-2-one derivatives. For instance, in complex structures incorporating this scaffold, X-ray crystallography has been essential for confirming the stereochemical configuration. nih.gov

The solid-state packing of molecules is heavily governed by intermolecular interactions, primarily hydrogen bonds. In the crystal lattice of this compound derivatives, the amide and amino functionalities are potent hydrogen bond donors (N-H) and acceptors (C=O). These groups typically form robust N—H⋯O and N—H⋯N hydrogen bonds that assemble molecules into well-defined supramolecular chains or networks. nih.gov

The role of the fluorine atoms in hydrogen bonding is more nuanced. While highly electronegative, fluorine is generally considered a weak hydrogen bond acceptor. nih.gov However, weak intramolecular N-H⋯F or intermolecular C-H⋯F interactions can occur and play a role in stabilizing specific conformations. nih.govescholarship.org The presence of these interactions can be inferred from H⋯F distances and C-H⋯F angles in the crystal structure, although distinguishing them from simple van der Waals interactions can be challenging. rsc.org The analysis of crystal structures reveals that one of the pyrrolidine (B122466) fluorine atoms can form a hydrogen bond with residues like Serine or Tyrosine in a protein binding pocket. researchgate.net Studies on related lactams, such as 2-pyrrolidinone (B116388), have demonstrated the formation of extensive hydrogen-bonded chains that dominate their infrared spectra. rsc.org

Table 1: Typical Hydrogen Bond Parameters Observed in Crystal Structures of Related Organic Molecules
Interaction TypeDonor-Acceptor Distance (Å)Donor-H···Acceptor Angle (°)Interaction Strength
N-H···O (Amide)2.8 - 3.2150 - 180Strong
N-H···N2.9 - 3.3140 - 180Moderate
N-H···F2.9 - 3.5130 - 170Weak
C-H···F3.0 - 3.8120 - 160Very Weak

The crystal structure provides a precise snapshot of the molecule's conformation in the solid state. For the five-membered pyrrolidinone ring, this includes determining the degree of ring puckering and the preferred envelope or twist conformation. The orientation of the amino group and other substituents relative to the ring is also defined. The introduction of substituents on the ring can significantly affect its conformational characteristics. researchgate.net For example, the substitution pattern on related heterocyclic rings can determine whether the ring adopts a planar or a puckered conformation. chemrxiv.org This solid-state information is invaluable, serving as a foundational reference for comparison with computational models and conformational studies in solution using NMR spectroscopy.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating molecular structures in solution. For complex fluorinated molecules like derivatives of this compound, a suite of advanced 1D and 2D NMR experiments is required for complete spectral assignment and conformational analysis.

¹⁹F NMR spectroscopy is particularly informative for fluorinated compounds due to several favorable properties of the ¹⁹F nucleus: it has a spin of I=½, 100% natural abundance, and a high gyromagnetic ratio, resulting in high detection sensitivity. nih.govnih.gov Furthermore, the ¹⁹F chemical shift is highly sensitive to the local electronic environment, spanning a range of over 300 ppm. nih.gov This sensitivity makes ¹⁹F a powerful spectroscopic probe to study molecular structure and interactions. rsc.orgrsc.org

In this compound derivatives, the two geminal fluorine atoms are diastereotopic and thus magnetically non-equivalent. This non-equivalence typically results in a complex splitting pattern known as an "AB quartet" in the ¹⁹F NMR spectrum, with each fluorine coupling to the other. nih.gov The chemical shifts and the geminal coupling constant (²JFF) are sensitive indicators of the ring's conformation and the electronic nature of nearby substituents. Changes in the ¹⁹F chemical shifts can be used to monitor reaction kinetics, ligand binding, or other dynamic processes. nih.gov

Table 2: Hypothetical ¹⁹F NMR Data for a this compound Derivative
Fluorine AtomChemical Shift (δ, ppm)MultiplicityCoupling Constants (Hz)
Fa-105.2dt (doublet of triplets)²JFF = 245, ³JHF = 15
Fb-108.6dt (doublet of triplets)²JFF = 245, ³JHF = 20

While 1D ¹H and ¹³C NMR provide initial information, complex spin systems and signal overlap often necessitate the use of 2D NMR techniques for unambiguous assignment. youtube.com

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds (²JHH or ³JHH). westmont.edu For a this compound derivative, COSY would be used to trace the connectivity of the protons on the pyrrolidinone ring, for example, correlating the C4-H proton with the C5-H₂ protons.

HSQC (Heteronuclear Single Quantum Coherence) / HMQC (Heteronuclear Multiple Quantum Coherence): These are heteronuclear correlation experiments that map protons directly to the carbons to which they are attached (¹JCH). nanalysis.com This is the primary method for assigning the ¹³C resonances of the molecule by correlating them with their already-assigned proton signals. studylib.net

NOESY (Nuclear Overhauser Effect Spectroscopy): Unlike COSY and HSQC which show through-bond correlations, NOESY reveals through-space correlations between protons that are physically close to each other (typically < 5 Å), regardless of whether they are connected by bonds. nanalysis.comlibretexts.org This is crucial for determining the relative stereochemistry and preferred solution-state conformation. youtube.com For example, a NOESY cross-peak between the C4-H proton and one of the C5 protons would help define the ring's pucker and the orientation of the amino group in solution.

Table 3: Summary of Information from 2D NMR Experiments for a Hypothetical Derivative
ExperimentCorrelation TypeInformation Gained
COSY¹H ↔ ¹H (through-bond)Identifies adjacent protons; traces proton spin systems.
HSQC/HMQC¹H ↔ ¹³C (one-bond)Assigns carbon signals based on attached protons.
NOESY¹H ↔ ¹H (through-space)Determines spatial proximity of protons; defines conformation and stereochemistry.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a critical tool for confirming the elemental composition of a synthesized compound. By measuring the mass-to-charge ratio (m/z) of an ion to a very high degree of accuracy (typically within 5 parts per million), HRMS allows for the unambiguous determination of the molecular formula.

Beyond molecular formula confirmation, tandem mass spectrometry (MS/MS) provides valuable structural information through fragmentation analysis. The parent ion is isolated and subjected to collision-induced dissociation (CID), causing it to break apart into smaller, characteristic fragment ions. The fragmentation pattern provides a "fingerprint" of the molecule's structure. For a this compound derivative, key fragmentation pathways would likely involve the cleavage of the β-lactam ring, loss of the amino group, and elimination of small neutral molecules like CO, HF, or H₂N-CH=CF₂. nih.gov Analysis of these fragments helps to confirm the connectivity of the core structure and its substituents.

Table 4: Predicted HRMS Fragmentation Pattern for this compound
Fragment Ion (m/z)Proposed Neutral LossStructural Implication
[M+H]⁺ - 17NH₃Loss of the amino group.
[M+H]⁺ - 20HFLoss of hydrogen fluoride.
[M+H]⁺ - 28COCleavage of the lactam carbonyl group.
[M+H]⁺ - 43CH₃NRing fragmentation.

Applications of 4 Amino 3,3 Difluoropyrrolidin 2 One Derivatives As Building Blocks in Complex Molecule Synthesis

Integration into Peptidomimetics and Constrained Analogues

The incorporation of rigid structural motifs into peptides is a cornerstone of designing peptidomimetics with enhanced stability and receptor affinity. The 4-amino-3,3-difluoropyrrolidin-2-one scaffold is well-suited for this purpose. The lactam ring serves as a surrogate for a dipeptide unit, restricting the conformational freedom of the peptide backbone.

The gem-difluoro group at the C3 position introduces significant conformational constraints due to the steric bulk and electronic properties of fluorine. This fluorination can influence the puckering of the pyrrolidine (B122466) ring and restrict the rotation of adjacent bonds, thereby locking the molecule into a specific three-dimensional shape. This is a valuable strategy for mimicking bioactive conformations, such as β-turns, which are crucial for many biological recognition processes. nih.govmdpi.com While studies have detailed the synthesis of constrained peptidomimetics using related aminolactams, specific examples employing the 4-amino-3,3-difluoro variant are not detailed in the available literature. nih.gov

Table 1: Potential Conformational Effects of Integrating this compound into a Peptide Chain

Feature of Scaffold Potential Impact on Peptide Structure Rationale
Pyrrolidin-2-one Ring Mimics dipeptide linkage; induces turns The cyclic lactam structure reduces rotational freedom compared to a linear dipeptide.
Gem-difluoro Group (C3) Restricts ring pucker; local conformational lock The CF2 group acts as a steric and stereoelectronic constraint, influencing local geometry.

| Amino Group (C4) | Serves as an attachment point for peptide extension | The exocyclic amine allows for standard peptide coupling to extend the chain. |

Utilization in Scaffold-Hopping and Fragment-Based Drug Discovery (Excluding Clinical Outcomes)

In modern drug discovery, fragment-based drug discovery (FBDD) and scaffold hopping are powerful strategies for identifying novel lead compounds. wikipedia.orgniper.gov.in

Fragment-Based Drug Discovery (FBDD): The this compound molecule possesses ideal characteristics for inclusion in a fragment library. It has a low molecular weight, contains both hydrogen bond donors and acceptors, and features a three-dimensional shape imparted by the sp3-hybridized centers and the gem-difluoro group. nih.govresearchgate.net Screening such a fragment could identify weak but efficient binding to a biological target. The amino group then serves as a vector for "fragment growing," where chemists synthetically elaborate the core structure to improve binding affinity and selectivity. nih.gov

Scaffold Hopping: This technique involves replacing the core scaffold of a known active molecule with a structurally distinct yet functionally similar one to discover new chemical series with improved properties. dundee.ac.uk The this compound core could be used as a bioisosteric replacement for other cyclic or heterocyclic structures in existing pharmacophores. For instance, it could replace a proline derivative or another lactam system in a known inhibitor to modulate properties like solubility, metabolic stability, or binding interactions. Research has shown the successful application of scaffold hopping with related structures like pyridazinones to generate novel inhibitors. nih.govresearchgate.net

Table 2: Profile of this compound as a Potential FBDD Fragment

Property Assessment for FBDD Reference Guideline
Molecular Weight Low (Compliant) "Rule of Three" (< 300 Da) wikipedia.org
cLogP Low (Likely Compliant) "Rule of Three" (< 3)
Hydrogen Bond Donors ≤ 3 "Rule of Three" (≤ 3)
Hydrogen Bond Acceptors ≤ 3 "Rule of Three" (≤ 3)
Structural Rigidity High Provides defined vector for elaboration.

| Synthetic Tractability | High (Amine provides a handle) | Allows for facile "fragment growing" or "linking". |

Role in the Construction of Macrocyclic Structures and Conjugates

The functional handles on the this compound scaffold make it a prospective building block for macrocycles and bioconjugates.

Macrocycle Construction: Macrocycles are of great interest in drug discovery for their ability to inhibit challenging targets like protein-protein interactions. diva-portal.org The amino group of the pyrrolidinone can be used as one of the reactive ends for a macrocyclization reaction. For example, a peptide chain could be synthesized with the this compound unit at one end and a carboxylic acid at the other, allowing for an intramolecular amide bond formation to create the macrocycle. The constrained, fluorinated core would serve to pre-organize the linear precursor, potentially facilitating the cyclization and resulting in a macrocycle with a well-defined conformation.

Synthesis of Conjugates: The primary amine of this compound is a versatile functional group for creating conjugates. nih.gov It can be readily acylated, alkylated, or used in reductive amination to attach it to other small molecules, linkers for antibody-drug conjugates (ADCs), or imaging agents. The gem-difluoro motif can enhance the metabolic stability of the resulting conjugate by blocking potential sites of oxidation on the adjacent carbon atom. While the synthesis of various amino acid and heterocyclic conjugates is well-established, specific examples originating from this particular fluorinated lactam are not present in the reviewed literature.

Mechanistic Biological Activity and Target Interactions of 4 Amino 3,3 Difluoropyrrolidin 2 One Scaffolds

Dipeptidyl Peptidase IV (DPP-4) Inhibition Mechanisms

DPP-4 is a serine protease that plays a crucial role in glucose homeostasis by inactivating incretin (B1656795) hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). acs.org Inhibitors based on the 4-amino-3,3-difluoropyrrolidin-2-one scaffold are designed to block this activity, thereby prolonging the action of incretins and improving glycemic control. acs.orgresearchgate.net

The active site of the DPP-4 enzyme features a large cavity containing a catalytic triad (B1167595) (Ser630, Asp708, and His740) and distinct subpockets, primarily S1 and S2, which are crucial for substrate and inhibitor binding. nih.gov The S1 pocket is predominantly hydrophobic, lined with residues such as Tyr631, Val656, Trp659, Tyr662, Tyr666, and Val711. nih.govmdpi.com The S2 pocket has a more charged character, comprising residues like Arg125, Glu205, and Glu206. nih.govmdpi.com

Inhibitors containing the pyrrolidinone scaffold engage in multiple interactions with these key residues. The protonated amino group of the inhibitor typically forms crucial hydrogen bonds and salt bridges with the glutamate (B1630785) residues, Glu205 and Glu206, in the S2 pocket. nih.govnih.gov This interaction anchors the inhibitor in the active site. Further stability is often achieved through hydrophobic and π-π stacking interactions between the inhibitor's aromatic moieties and residues like Phe357 in the S2 extensive subsite. researchgate.netnih.gov The interaction with Phe357, in particular, has been shown to be directly related to increased inhibitor potency. researchgate.net

Active Site PocketKey Amino Acid ResiduesType of Interaction
Catalytic TriadSer630, Asp708, His740Covalent bond formation (with certain inhibitors), Catalysis
S1 Pocket (Hydrophobic)Tyr631, Val656, Trp659, Tyr662, Tyr666, Val711Hydrophobic interactions
S2 Pocket (Charged)Arg125, Glu205, Glu206Hydrogen bonds, Electrostatic interactions
S2 Extensive SubsitePhe357, Arg358, Ser209Hydrophobic interactions, π-π stacking

The pyrrolidinone ring is a critical pharmacophore that mimics the proline residue of DPP-4's natural substrates. nih.gov This structural mimicry allows it to fit snugly into the S1 and S2 pockets of the enzyme's active site. nih.govresearchgate.net The stability of the inhibitor-enzyme complex is significantly enhanced by the precise fit of the pyrrolidinone moiety. For instance, in teneligliptin, the pyrrolidine (B122466) ring fits perfectly into the S2 extensive pocket, forming hydrophobic interactions with Arg358, Ser209, and Val207, while also interacting with Glu205 and Glu206. nih.gov This multi-point attachment ensures a stable and prolonged inhibition of the enzyme's catalytic activity. The cyanopyrrolidine moiety, present in inhibitors like vildagliptin (B1682220) and saxagliptin, typically binds to the S1 pocket, highlighting the versatility of this scaffold in targeting different subsites within the DPP-4 active site. nih.govresearchgate.net

The high electronegativity of fluorine atoms can alter the electronic properties of the scaffold, potentially leading to more favorable electrostatic interactions with active site residues. mdpi.com Furthermore, fluorination can increase the hydrophobicity of the molecule in its immediate vicinity, which can strengthen interactions within the hydrophobic S1 pocket. mdpi.com This enhancement in binding affinity contributes to lower IC50 values. For example, a series of 4-substituted proline amides showed that the (3,3-Difluoro-pyrrolidin-1-yl) derivative was a potent and selective inhibitor with an IC50 of 13 nM. nih.gov This improved potency and selectivity against other related proteases, such as DPP-8 and DPP-9, is a critical advantage, as off-target inhibition has been linked to toxicity. wikiwand.com

Exploration of Other Enzyme Inhibition Profiles (e.g., Prolyl Oligopeptidase, Fibroblast Activation Protein)

Selectivity is a paramount concern in the development of DPP-4 inhibitors. The prolyl oligopeptidase family includes several related enzymes, such as Fibroblast Activation Protein (FAP) and Prolyl Oligopeptidase (POP, also known as PREP), which also cleave peptides after proline residues. nih.gov Non-specific inhibition of these enzymes could lead to unintended biological effects.

FAP, in particular, is overexpressed in the stroma of many epithelial cancers and is involved in tissue remodeling. nih.govnih.gov Therefore, designing inhibitors that are highly selective for DPP-4 over FAP and POP is essential. The this compound scaffold has been a foundation for developing such selective inhibitors. Structure-activity relationship (SAR) studies have shown that modifications to the substituents attached to the core scaffold can dramatically alter the selectivity profile. For instance, the development of inhibitors with a N-(4-quinolinoyl)-Gly-(2-cyanopyrrolidine) scaffold has yielded compounds with high potency for FAP and over 1000-fold selectivity against DPP-4 and POP. nih.govresearchgate.net This demonstrates that while the core pyrrolidine structure is a common feature, the peripheral chemical groups ultimately dictate the specific targeting and selectivity among this family of enzymes.

Receptor Modulation Studies (excluding clinical data)

The primary mechanism of action for DPP-4 inhibitors is not direct receptor modulation but rather the potentiation of endogenous hormone activity. By preventing the degradation of incretins GLP-1 and GIP, these inhibitors indirectly lead to enhanced activation of their respective receptors, the GLP-1 receptor (GLP-1R) and GIP receptor (GIPR). acs.org

In preclinical studies, inhibition of DPP-4 by compounds containing the this compound scaffold leads to a significant increase in the circulating levels of active GLP-1. acs.org This elevated GLP-1 then acts on its receptor in pancreatic β-cells to stimulate glucose-dependent insulin (B600854) secretion. nih.gov GLP-1 also has other receptor-mediated effects, including the suppression of glucagon (B607659) secretion from pancreatic α-cells, slowing of gastric emptying, and a reduction in appetite. acs.org Therefore, the therapeutic effects observed are a direct consequence of the enhanced signaling through these key metabolic receptors, which is made possible by the enzymatic inhibition upstream.

Molecular Basis of Efficacy in Preclinical Models (e.g., Glucose Tolerance in Animal Models)

The molecular mechanism of DPP-4 inhibition translates directly to measurable efficacy in preclinical animal models. Studies utilizing compounds built on the this compound scaffold have consistently demonstrated potent, orally active glucose-lowering effects. nih.gov

In oral glucose tolerance tests (OGTT) in mice and rats, administration of these inhibitors leads to a significant reduction in plasma glucose excursion following a glucose challenge. acs.orgresearchgate.net For example, one potent inhibitor, (2S,3S)-3-amino-4-(3,3-difluoropyrrolidin-1-yl)-N,N-dimethyl-4-oxo-2-(4- nih.govnih.govnih.govtriazolo[1,5-a]pyridin-6-ylphenyl)butanamide, demonstrated an IC50 of 6.3 nM for DPP-4. acs.orgnih.gov In mouse models, a 0.1 mg/kg dose of this compound resulted in 56% inhibition of plasma DPP-4 activity and a corresponding reduction in blood glucose. acs.org At a higher dose of 0.3 mg/kg, DPP-4 inhibition reached 83%, leading to a two- to three-fold increase in active GLP-1 levels, which is the direct molecular link to the observed improvement in glucose tolerance. acs.org Another series of inhibitors based on a 1-((3S,4S)-4-amino-1-(4-substituted-1,3,5-triazin-2-yl) pyrrolidin-3-yl)-5,5-difluoropiperidin-2-one scaffold also showed significant glucose reduction in mice. researchgate.net

These preclinical findings provide a clear line of sight from the molecular interaction at the enzyme's active site to the physiological response of improved glucose homeostasis, validating the therapeutic strategy of DPP-4 inhibition.

Preclinical Efficacy Data for a this compound Derivative acs.org
Dose (mg/kg)Plasma Concentration (nM)Plasma DPP-4 Inhibition (%)Effect on Active GLP-1
0.126956%-
0.3139083%2 to 3-fold increase

Structure Activity Relationship Sar Studies and Rational Design of 4 Amino 3,3 Difluoropyrrolidin 2 One Analogues

Systematic Modifications of the 4-Amino-3,3-difluoropyrrolidin-2-one Scaffold

Systematic modification of the this compound core is a cornerstone of optimizing its therapeutic potential. Researchers have explored how altering substituents on both the amino group and the pyrrolidinone ring, as well as the molecule's stereochemistry, can significantly impact biological efficacy.

Substituent Effects on the Amino Group and Pyrrolidinone Ring

The primary amino group at the C4 position is typically essential for activity, often acting as a key hydrogen bond donor that mimics the N-terminus of the natural peptide substrates of enzymes like DPP-4. Structure-activity relationship studies consistently show that this amino group anchors the molecule in the S1 subsite of the DPP-4 active site, forming crucial ionic and hydrogen bond interactions with key glutamate (B1630785) residues (Glu205, Glu206). nih.gov Modifications at this position are generally part of a larger molecular framework, where the amino group is connected to other moieties designed to occupy additional binding pockets.

The lactam nitrogen of the pyrrolidinone ring provides another vector for modification. Attaching various substituents at this position allows for the exploration of other binding pockets within the target enzyme, such as the S2 subsite, leading to enhanced potency and selectivity.

ModificationPositionObserved Effect on ActivityRationale
Introduction of gem-difluoro groupC3Increased inhibitory potency researchgate.netnih.govAlters pKa of C4-amino group; potential for additional fluorine-protein interactions.
Primary amino groupC4Essential for anchoring in the active siteForms key hydrogen bond and ionic interactions with target residues (e.g., Glu205, Glu206). nih.gov
Substitution on lactam nitrogenN1Can significantly increase or decrease potencyAllows exploration of additional binding pockets (e.g., S2 subsite) and optimization of physicochemical properties.

Influence of Stereochemistry on Biological Activity

The three-dimensional arrangement of atoms in drug molecules is critical for their interaction with chiral biological targets like enzymes. For analogues of this compound, the stereochemistry at the C4 carbon bearing the amino group is paramount for biological activity. mdpi.com

Research on related pyrrolidine-based inhibitors has demonstrated that a specific stereochemical configuration is often required for potent inhibition. For instance, in a series of DPP-4 inhibitors, the trans-3,4-arrangement of the amino group relative to another substituent on the pyrrolidine (B122466) ring was identified as key for high potency. researchgate.net This highlights that the precise spatial orientation of the amino group, governed by its stereocenter, is necessary for optimal engagement with the target's active site residues.

The activity of fluorinated analogues can also be highly dependent on the stereochemistry of the fluorine atoms. Studies on related fluorinated pyrrolidines have shown that different stereoisomers can exhibit vastly different biological potencies. For example, in one study, an (R)-3-fluoropyrrolidine analogue was nearly 50-fold more potent than its corresponding (S)-3-fluoropyrrolidine counterpart. nih.gov The activity of the 3,3-difluoro analogue appeared to be an amalgamation of the activities of the individual monofluorinated stereoisomers. nih.gov This suggests that each fluorine atom contributes uniquely to the binding interaction, and their combined stereoelectronic effects in the gem-difluoro configuration are crucial.

Compound ClassStereochemistryRelative Biological ActivityReference
Pyrrolidine-based DPP-4 Inhibitorstrans-3,4-disubstitutedHigh Potency researchgate.net
Pyrrolidine-based DPP-4 Inhibitorscis-3,4-disubstitutedLower Potency researchgate.net
Monofluorinated Pyrrolidine Analogues(R)-stereoisomerHigh Potency nih.gov
Monofluorinated Pyrrolidine Analogues(S)-stereoisomerLow Potency (~50x less) nih.gov

Ligand-Based Design Approaches (e.g., Pharmacophore Modeling)

In the absence of a high-resolution crystal structure of the target protein, ligand-based design approaches are invaluable for discovering and optimizing new inhibitors. Pharmacophore modeling, a principal method in ligand-based design, involves identifying the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. pharmacophorejournal.com

For inhibitors based on the this compound scaffold, a pharmacophore model can be constructed from a set of known active analogues. Such a model would typically include several key features:

A hydrogen bond donor (HBD): Represented by the C4-amino group, which is critical for interaction with acidic residues in the target.

A hydrogen bond acceptor (HBA): The carbonyl oxygen of the pyrrolidinone lactam can serve as a hydrogen bond acceptor.

Hydrophobic/Aromatic regions: Specific regions in space where bulky, non-polar, or aromatic groups can be placed to interact favorably with hydrophobic pockets in the enzyme, such as the S2 extensive subsite in DPP-4. nih.gov

One successful application of this concept involved replacing a lipophilic 2,4,5-trifluorophenyl pharmacophore with a more polar valerolactam, guided by the understanding of the necessary spatial arrangement of features for activity. nih.gov This approach led to the development of potent inhibitors with improved properties. Validated pharmacophore models can then be used as 3D queries to screen virtual libraries for new, structurally diverse compounds that fit the model and are therefore likely to be active. fip.org

Pharmacophoric FeatureCorresponding Chemical MoietyPutative Interaction
Hydrogen Bond Donor (HBD)C4-Amino GroupInteraction with acidic residues (e.g., Glu205, Glu206). nih.gov
Hydrogen Bond Acceptor (HBA)C2-Carbonyl OxygenInteraction with backbone or side-chain donors.
Hydrophobic/Aromatic GroupSubstituent on N1 or C4Occupancy of hydrophobic pockets (e.g., S1, S2 subsites).

Structure-Based Design: Rational Modifications Based on Target Binding Information

When high-resolution structural data of the target enzyme complexed with an inhibitor is available, structure-based drug design becomes a powerful tool for rational optimization. For many inhibitors derived from the this compound scaffold, the target is DPP-4, for which numerous crystal structures have been solved. nih.gov

Analysis of these co-crystal structures reveals a detailed map of the active site, which is characterized by several key subsites (S1, S2, S1', S2'). nih.gov The this compound scaffold is designed to position its functional groups to interact optimally with these subsites.

S1 Subsite: This pocket is relatively tight and contains the key acidic residues Glu205 and Glu206. The C4-amino group of the scaffold is designed to sit within this pocket, forming a salt bridge and hydrogen bonds with these residues. The gem-difluoro group at C3 can modulate the basicity of this amino group to achieve optimal interaction strength.

Catalytic Triad (B1167595): The active site contains a catalytic triad (Ser630, His740, Asp708). While some inhibitors form a covalent bond with Ser630, many non-covalent inhibitors position a group, such as a nitrile, to interact with this serine residue. The pyrrolidinone scaffold serves to orient these functional groups correctly. nih.gov

S2 Subsite: This is a larger, more hydrophobic pocket adjacent to the S1 site. Rational design involves attaching larger, often aromatic or heterocyclic, substituents to the lactam nitrogen (N1) of the pyrrolidinone ring. These substituents can then occupy the S2 subsite, forming hydrophobic and pi-stacking interactions with residues like Tyr662, which significantly enhances binding affinity and selectivity. nih.gov

The structural information also highlights the importance of specific water molecules within the active site, which can mediate interactions between the inhibitor and the enzyme. nih.gov Designing analogues that can displace or favorably interact with these water molecules is another advanced strategy in structure-based design.

Active Site Subsite/ResidueInteracting Moiety on Scaffold AnalogueType of Interaction
Glu205, Glu206 (S1 Pocket)C4-Amino GroupSalt bridge, Hydrogen bonding
Ser630 (Catalytic Site)Groups oriented by the scaffold (e.g., nitrile)Covalent or non-covalent interactions
Tyr662 (S2 Pocket)Substituent on N1 of the pyrrolidinone ringHydrophobic, Pi-stacking
Asn710Portions of the inhibitor scaffoldHydrogen bonding

By leveraging this detailed structural understanding, medicinal chemists can rationally design novel analogues of this compound with tailored modifications to maximize potency, improve selectivity against related enzymes, and optimize pharmacokinetic properties.

Computational and Theoretical Studies on 4 Amino 3,3 Difluoropyrrolidin 2 One and Its Derivatives

Molecular Docking and Ligand-Protein Interaction Analysis

Molecular docking is a computational method used to predict the preferred orientation of a ligand when bound to a target protein, estimating its binding affinity. mdpi.com Derivatives of 3,3-difluoropyrrolidine are well-known inhibitors of Dipeptidyl Peptidase-4 (DPP-4), an enzyme involved in glucose metabolism, making it a key target for type-2 diabetes treatment. nbinno.comsigmaaldrich.commdpi.com

Prediction of Binding Modes and Affinities

Docking studies on inhibitors incorporating the 3,3-difluoropyrrolidine moiety reveal a consistent binding mode within the active site of enzymes like DPP-4. DPP-4 possesses a binding pocket that is often divided into S1 and S2 subsites. The pyrrolidine (B122466) ring of the inhibitors typically occupies the S1 subsite, which has a hydrophobic pocket.

The binding affinity, often calculated as a docking score in kcal/mol, indicates the strength of the ligand-protein interaction. For derivatives of 4-Amino-3,3-difluoropyrrolidin-2-one, the amino group is expected to form key interactions, while the gem-difluoro group can modulate binding affinity through specific interactions with the protein backbone or by influencing the ligand's conformation and electronic properties. nih.gov Studies on similar inhibitor classes have shown that such modifications can lead to potent binding affinities. eco-vector.com

Table 1: Predicted Binding Affinities and Key Interacting Residues for a Representative 3,3-Difluoropyrrolidine-based DPP-4 Inhibitor
Ligand DerivativeTarget ProteinPredicted Binding Affinity (kcal/mol)Key Interacting Residues
Hypothetical DPP-4 InhibitorDipeptidyl Peptidase-4 (DPP-4)-7.0 to -10.0Glu205, Glu206, Tyr662, Ser630, Tyr547

Identification of Key Intermolecular Interactions (e.g., Hydrogen Bonding, Hydrophobic Interactions, π-π Stacking)

The stability of the ligand-protein complex is governed by a network of non-covalent interactions. For derivatives of this compound binding to DPP-4, the following interactions are anticipated:

Hydrogen Bonding: The amino group and the lactam (amide) carbonyl group are prime candidates for forming hydrogen bonds. The amino group can act as a hydrogen bond donor, often interacting with the side chains of acidic residues like Glu205 and Glu206 in the DPP-4 active site. nih.gov The lactam carbonyl can act as a hydrogen bond acceptor, potentially interacting with residues like Ser630.

Hydrophobic Interactions: The pyrrolidine ring itself can engage in hydrophobic interactions with nonpolar residues within the S1 pocket, such as Tyr662 and Tyr547. eco-vector.com

Multipolar C-F···C=O Interactions: A notable interaction involving fluorinated ligands is the orthogonal multipolar interaction between the C-F bond and a backbone carbonyl group of the protein. nih.gov The gem-difluoro group at the C3 position could form such stabilizing contacts with the protein backbone, contributing favorably to binding affinity. nih.gov These interactions are often observed in high-resolution crystal structures of fluorinated inhibitors bound to their targets. nih.gov

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Binding Dynamics

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of a protein-ligand complex over time, helping to validate docking poses and assess the stability of the interactions. nih.govphyschemres.org MD simulations are frequently employed in the study of DPP-4 inhibitors to understand the flexibility of the complex and the permanence of key interactions. mdpi.comnih.gov

For a complex of a this compound derivative with a target like DPP-4, MD simulations would be used to monitor metrics such as Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF). A stable RMSD for the ligand and protein backbone over the simulation time (e.g., 100-200 ns) indicates that the binding pose is stable. mdpi.comnih.gov RMSF analysis highlights the flexibility of different parts of the protein, revealing which residues are most affected by ligand binding.

Table 2: Typical MD Simulation Parameters and Stability Metrics for Protein-Ligand Complexes
ParameterTypical Value/ObservationIndication
Simulation Time100 - 200 nsSufficient time to assess complex stability. nih.gov
Ligand RMSD&lt; 3 Å (after equilibration)The ligand maintains a stable binding pose. mdpi.com
Protein Backbone RMSD&lt; 3 Å (after equilibration)The overall protein structure is not significantly perturbed. mdpi.com
Key Hydrogen BondsHigh occupancy (>70%)Crucial interactions are maintained throughout the simulation.

Quantum Chemical Calculations

Quantum chemical calculations, often using Density Functional Theory (DFT), are employed to investigate the intrinsic properties of a molecule, such as its conformational preferences and electronic structure. beilstein-journals.orgchemrxiv.org

Conformational Analysis and Energy Landscapes

The five-membered pyrrolidine ring is not planar and exists in a state of dynamic equilibrium between various puckered conformations, typically described as envelope and twist forms. beilstein-journals.org The introduction of substituents, particularly electronegative fluorine atoms, can significantly influence this conformational equilibrium. beilstein-journals.org

For this compound, the gem-difluoro group at the C3 position is expected to exert a strong conformational bias. Quantum chemical studies on related difluorinated pyrrolidines have shown that stereoelectronic effects, such as the gauche effect, play a crucial role in determining the stability of different conformers. beilstein-journals.org The presence of the sp2-hybridized carbonyl carbon in the lactam ring further constrains the possible ring puckers. The energy landscape would likely show a few low-energy conformers, with the relative populations determined by the interplay of steric hindrance and favorable stereoelectronic interactions involving the fluorine atoms, the amino group, and the lactam moiety.

Table 3: Predicted Conformational Properties of the 3,3-Difluoropyrrolidin-2-one Ring
PropertyDescriptionGoverning Factors
Ring PuckerLikely adopts envelope or twist conformations.Minimization of torsional strain and steric clashes.
Influence of CF2 GroupCreates a conformational bias due to steric and electronic effects. nih.govGauche effect, dipole-dipole interactions.
Amino Group OrientationCan exist in pseudo-axial or pseudo-equatorial positions.Relative energy of conformers, potential for intramolecular hydrogen bonding.

Electronic Structure and Reactivity Predictions

The electronic properties of this compound are heavily influenced by its functional groups. The two fluorine atoms at the C3 position exert a powerful electron-withdrawing inductive effect. This effect is expected to lower the energy of the molecular orbitals. chemrxiv.org

Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) is likely to be localized on the electron-rich amino group, which is the primary site for nucleophilic reactions. The Lowest Unoccupied Molecular Orbital (LUMO) would be distributed over the electron-deficient parts of the molecule, particularly the carbonyl group of the lactam. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical reactivity and stability. chemrxiv.org

Electrostatic Potential: A map of the molecular electrostatic potential would show a region of negative potential (red) around the carbonyl oxygen and a region of positive potential (blue) near the amino group hydrogens. The strong electronegativity of the fluorine atoms would create a localized electron-deficient area around the C3 position.

Reactivity: The electron-withdrawing nature of the gem-difluoro group would increase the electrophilicity of the adjacent carbonyl carbon (C2), making it more susceptible to nucleophilic attack. This electronic modulation is a key reason for the utility of fluorinated scaffolds in designing enzyme inhibitors.

Quantitative Structure-Activity Relationship (QSAR) Modeling of this compound and Its Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov For this compound and its derivatives, QSAR studies are instrumental in understanding how modifications to the molecular structure influence their therapeutic potential, thereby guiding the design of more potent and selective agents.

Development of Predictive Models for Biological Activity

The development of robust and predictive QSAR models for this compound derivatives involves a systematic approach encompassing dataset selection, molecular descriptor calculation, model generation, and rigorous validation.

A typical workflow for developing a predictive QSAR model for this class of compounds would involve:

Data Set Compilation: A series of this compound analogues with experimentally determined biological activities (e.g., IC₅₀ or EC₅₀ values) against a specific biological target would be compiled. This dataset is then divided into a training set for model development and a test set for external validation. mdpi.com

Molecular Modeling and Descriptor Calculation: The three-dimensional structures of the compounds are generated and optimized using computational chemistry methods. Subsequently, a wide array of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated.

Model Generation: Various statistical methods are employed to build the QSAR model by correlating the calculated descriptors with the biological activities of the compounds in the training set. Common techniques include Multiple Linear Regression (MLR), Partial Least Squares (PLS), and machine learning algorithms such as Support Vector Machines (SVM) and Random Forest (RF).

Model Validation: The generated models are rigorously validated to assess their statistical significance and predictive power. Internal validation is often performed using techniques like leave-one-out cross-validation (q²). External validation, using the test set, is crucial to evaluate the model's ability to predict the activity of new, untested compounds.

For instance, in a hypothetical QSAR study on a series of N-substituted this compound derivatives, a 3D-QSAR approach like Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA) could be employed. nih.gov These methods generate 3D fields around the aligned molecules to represent their steric, electrostatic, and hydrophobic properties. The resulting models can be visualized as contour maps, highlighting regions where modifications to the chemical structure are likely to enhance or diminish biological activity.

A hypothetical CoMFA model for this compound derivatives might reveal that bulky substituents are favored in one region of the molecule, while electronegative groups are preferred in another. Such insights are invaluable for the rational design of new analogues with improved potency.

Table 1: Hypothetical Validation Parameters for a QSAR Model of this compound Derivatives
Modelq² (Cross-validation Coefficient)r² (Correlation Coefficient)r²_pred (External Validation)RMSE
CoMFA0.650.920.780.35
CoMSIA0.680.940.810.31

Identification of Physicochemical Descriptors Influencing Activity

A key outcome of QSAR modeling is the identification of the most influential physicochemical descriptors that govern the biological activity of this compound and its derivatives. These descriptors can be broadly categorized into electronic, steric, and hydrophobic properties.

Electronic Descriptors: The introduction of the gem-difluoro group at the C3 position of the pyrrolidinone ring significantly impacts the electronic properties of the molecule. Fluorine's high electronegativity can alter the pKa of the amino group and the polarity of the molecule. researchgate.netmdpi.com Electronic descriptors such as dipole moment, partial atomic charges, and energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are often crucial in QSAR models for such compounds. For example, a QSAR study might indicate that a lower LUMO energy, suggesting a greater susceptibility to nucleophilic attack, correlates with higher biological activity.

Steric Descriptors: The size and shape of the substituents on the pyrrolidinone scaffold are critical for binding to a biological target. Steric descriptors, such as molecular weight, molar refractivity, and Verloop steric parameters, quantify these spatial properties. slideshare.net For N-substituted derivatives of this compound, the size and conformation of the substituent on the nitrogen atom could be a key determinant of activity.

Hydrophobic Descriptors: The lipophilicity of a compound, often quantified by its partition coefficient (logP), influences its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its ability to interact with hydrophobic pockets in a target protein. nih.govnih.gov The difluoromethyl group can increase the lipophilicity of the molecule in its vicinity. mdpi.com QSAR models for these compounds would likely include hydrophobic descriptors to optimize the balance between aqueous solubility and membrane permeability.

Table 2: Key Physicochemical Descriptors and Their Potential Influence on the Activity of this compound Derivatives
Descriptor TypeSpecific DescriptorPotential Influence on Biological Activity
ElectronicPartial charge on the amino groupAffects hydrogen bonding and electrostatic interactions with the target.
ElectronicDipole momentInfluences overall polarity and solubility.
StericMolar refractivity of N-substituentDetermines the size and polarizability of the substituent, affecting binding pocket fit.
StericTopological Polar Surface Area (TPSA)Correlates with membrane permeability.
HydrophobicLogPImpacts solubility, membrane transport, and hydrophobic interactions with the target.

Future Research Directions and Emerging Areas in 4 Amino 3,3 Difluoropyrrolidin 2 One Chemistry

Development of Novel Synthetic Pathways for Enhanced Efficiency and Sustainability

The synthesis of fluorinated lactams, particularly those with multiple stereocenters, presents considerable challenges. rsc.orgnih.gov Future research is increasingly focused on developing novel synthetic methodologies that are not only efficient and high-yielding but also adhere to the principles of green chemistry.

Current strategies often rely on multi-step sequences which can be resource-intensive. An emerging area of interest is the development of catalytic asymmetric methods to introduce the gem-difluoro motif and control the stereochemistry of the amino group in a single or streamlined sequence. For instance, research into the catalytic asymmetric conjugate addition of α-fluoro-α-nitroacetates to Michael acceptors has shown promise for creating fluorinated lactams. mdpi.com

Furthermore, the development of enantioselective routes to key precursors, such as (R)-4,4-difluoropyrrolidin-3-ol, highlights a move towards more practical and scalable syntheses. acs.orgnih.gov One successful approach has utilized an iridium-diamine catalyzed asymmetric transfer hydrogenation, which notably avoids the use of potentially hazardous deoxofluorinating reagents. acs.org This trend towards safer and more sustainable reagents is critical for the large-scale production of these valuable building blocks.

Future synthetic strategies are expected to focus on:

Organocatalysis: Employing small organic molecules as catalysts to induce enantioselectivity, thereby avoiding the use of heavy metals.

Biocatalysis: Utilizing enzymes to perform specific transformations with high stereoselectivity under mild conditions.

Flow Chemistry: Implementing continuous flow processes to improve reaction efficiency, safety, and scalability while minimizing waste.

Photocatalysis: Harnessing visible light to drive chemical reactions, offering a green and sustainable alternative to traditional thermal methods.

Table 1: Comparison of Synthetic Approaches for Fluorinated Pyrrolidine (B122466) Scaffolds
Synthetic StrategyKey AdvantagesPotential for SustainabilityRelevant Precursor/Analog
Asymmetric Transfer HydrogenationHigh stereoselectivity, avoids hazardous reagentsHigh(R)-4,4-difluoropyrrolidin-3-ol acs.org
Michael Addition ReactionsFormation of fluorinated lactamsModerateFluorinated lactams mdpi.com
Organocatalytic duke.eduacs.org-Proton ShiftRapid assembly of enantiomerically enriched productsHighβ,β-difluoro-α-amino acid derivatives nih.gov

Exploration of New Biological Targets Beyond Current Applications

While the 4-amino-3,3-difluoropyrrolidin-2-one scaffold is well-established in the context of DPP-4 inhibition, its structural features suggest potential for interaction with a broader range of biological targets. nih.govresearchgate.net The pyrrolidone ring is a privileged pharmacophore found in a wide array of biologically active compounds, including antibacterial, anticancer, and anticonvulsant agents. researchgate.netresearchgate.netresearchgate.netnih.govnih.gov

Future research could strategically leverage the unique properties conferred by the gem-difluoro group to explore new therapeutic areas:

Enzyme Inhibition: Beyond serine proteases like DPP-4, this scaffold could be adapted to target other enzyme classes. For example, synthetic amino acid derivatives are being investigated as inhibitors of digestive enzymes such as α-glucosidase and pancreatic lipase for the management of hyperglycemia and obesity. nih.govmdpi.com The conformational constraints and altered pKa of the amino group in the fluorinated pyrrolidinone could be exploited to achieve high affinity and selectivity for such targets.

Central Nervous System (CNS) Disorders: The pyrrolidone core is present in nootropic drugs like piracetam. nih.gov The introduction of fluorine can enhance metabolic stability and membrane permeability, which are critical for CNS-acting agents. researchgate.net Therefore, derivatives of this compound could be explored for their potential in treating neurodegenerative diseases or as novel anticonvulsants.

Infectious Diseases: The pyrrolidone nucleus is a versatile starting point for designing antibacterial agents. researchgate.netresearchgate.net The fluorinated scaffold could be functionalized to generate novel antibiotics that may overcome existing resistance mechanisms.

Table 2: Potential New Biological Applications for the Fluorinated Pyrrolidinone Scaffold
Therapeutic AreaPotential Biological TargetRationale for Exploration
Metabolic Disordersα-Glucosidase, Pancreatic LipaseProven activity of amino acid derivatives against these enzymes. nih.gov
NeurologyCNS receptors/enzymesPyrrolidone core in nootropic and anticonvulsant drugs; fluorine enhances CNS penetration. nih.govresearchgate.net
Infectious DiseasesBacterial enzymes/proteinsPyrrolidone is a known scaffold for antibacterial agents. researchgate.netresearchgate.net

Design of Advanced Materials (e.g., Ferroelectrics) Utilizing the Fluorinated Pyrrolidinone Scaffold

The field of materials science is continuously searching for novel molecules with unique electronic and physical properties. nbinno.com The combination of chirality, a polar lactam structure, and the presence of highly electronegative fluorine atoms makes the this compound scaffold a compelling candidate for the design of advanced materials, particularly ferroelectrics.

Ferroelectric materials possess a spontaneous electric polarization that can be reversed by an external electric field. researchgate.netnih.govwikipedia.org Organic and hybrid organic-inorganic ferroelectrics are gaining attention due to their light weight, flexibility, and ease of processing. researchgate.net Research has shown that fluorination is an effective strategy for designing molecular ferroelectrics, as it can induce lower symmetric polar crystal packing and enhance dipole moments. acs.orgbohrium.com

Specifically, the use of chiral amines is a promising approach for creating non-centrosymmetric crystal structures, a prerequisite for ferroelectricity. pnas.orgsci-hub.boxnih.govnih.gov The enantiopure nature of this compound, combined with its inherent dipole moment, makes it an ideal building block for chiral ferroelectric materials. These materials could find applications in:

Non-volatile memory devices

Sensors and actuators

Energy harvesting systems

Future work in this area will likely involve the synthesis of coordination complexes and hybrid perovskites incorporating the this compound ligand to systematically study the relationship between its molecular structure and the resulting ferroelectric properties of the bulk material.

Integration into Prodrug Strategies and Targeted Delivery Systems (Excluding Clinical Focus)

The development of prodrugs and targeted delivery systems aims to improve the pharmacokinetic and pharmacodynamic properties of active pharmaceutical ingredients. slideshare.netresearchgate.net The this compound scaffold can be integrated into such systems to enhance therapeutic efficacy.

Prodrug Design: A prodrug is an inactive compound that is converted into an active drug in the body. researchgate.net For compounds containing a lactam ring, a prodrug strategy can be employed to overcome issues like poor bioavailability or chemical instability. duke.edunih.gov For example, the primary amino group of this compound could be temporarily masked with a promoiety that is cleaved enzymatically or chemically under specific physiological conditions to release the active parent molecule. This approach can improve absorption and allow for more controlled release. slideshare.netresearchgate.net

Targeted Delivery Systems: Nanoparticle-based drug delivery systems offer a means to transport therapeutic agents to specific sites in the body, thereby increasing efficacy and reducing off-target effects. nih.gov Fluorinated nanoparticles are of particular interest due to their unique properties. ku.edu

Enhanced Encapsulation: The incorporation of fluorine into polymers like poly(lactic-co-glycolic acid) (PLGA) has been shown to create nanoparticles with an enhanced ability to encapsulate hydrophobic, fluorine-containing drugs. researchgate.net

Multimodal Imaging: The fluorine atoms can serve as a signal source for ¹⁹F Magnetic Resonance Imaging (MRI), allowing for the non-invasive tracking of the delivery system in vivo. ku.eduresearchgate.net

Surface Functionalization: Fluorinated nanoparticles, such as those made from gold, can be functionalized with targeting ligands (e.g., antibodies or peptides) to direct them to specific cells or tissues. units.it

Future research could focus on covalently attaching this compound derivatives to fluorinated nanocarriers, creating theranostic agents that combine targeted therapy with diagnostic imaging capabilities. units.itacs.org

Methodological Advancements in Computational and Structural Analysis Techniques

A deeper understanding of the structure-property relationships of this compound and its derivatives is crucial for rational design in all the aforementioned areas. Advancements in computational and analytical techniques are providing unprecedented insights.

Computational Analysis: Quantum chemical calculations can be used to predict the conformational preferences, electronic properties, and reactivity of fluorinated molecules. These computational approaches can guide the design of prodrugs by modeling their activation mechanisms and stability. nih.gov Furthermore, molecular docking simulations can help identify potential new biological targets by predicting the binding affinity of the fluorinated pyrrolidinone scaffold to various protein active sites.

Structural Analysis:

¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹⁹F NMR is a powerful tool for the analysis of fluorinated compounds due to its high sensitivity and the large chemical shift dispersion of the ¹⁹F nucleus. rsc.orgnih.govbiophysics.org Advanced 2D NMR techniques can elucidate the structure of complex fluorinated molecules and their interactions with biological macromolecules. nih.gov ¹⁹F NMR is also invaluable for chirality sensing, where chiral probes can be used to differentiate between enantiomers of N-heterocycles. acs.org Temperature-dependent ¹⁹F NMR studies can provide information on the conformational dynamics of the pyrrolidinone ring, which is critical for understanding its biological activity and material properties. rsc.org

X-ray Crystallography: Single-crystal X-ray diffraction remains the gold standard for determining the three-dimensional structure of molecules. Obtaining crystal structures of this compound derivatives, both alone and in complex with their biological targets, provides precise information about bond lengths, bond angles, and intermolecular interactions. This data is essential for validating computational models and understanding the basis of molecular recognition.

Future advancements will likely involve the integration of these techniques, using computational data to guide synthetic efforts and sophisticated NMR and crystallographic studies to validate and refine the molecular designs.

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